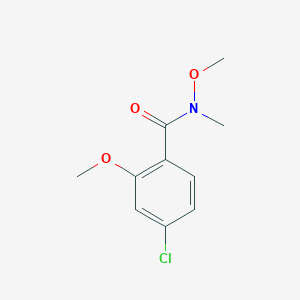

4-Chloro-N,2-dimethoxy-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 4-Chloro-N,2-dimethoxy-N-methylbenzamide, is a chlorinated benzamide with methoxy and methyl substituents. While the specific compound is not directly studied in the provided papers, related chlorinated benzamides and their derivatives have been synthesized and analyzed for various properties and activities, including cytotoxicity, antitumor activity, and roles in enzymatic reactions .

Synthesis Analysis

The synthesis of chlorinated benzamide derivatives often involves multiple steps, including methylation, chlorination, and amide formation. For example, 2,4-Dimethoxybenezoyl chloride, a related compound, was synthesized by methylation of 2,4-dihydroxybenzoic acid followed by chlorination with SOCl2 . Similarly, the synthesis of N-chloro-N-methoxy-4-nitrobenzamide involved selective formation of N-acetoxy and N-methoxy derivatives . These methods could potentially be adapted for the synthesis of 4-Chloro-N,2-dimethoxy-N-methylbenzamide.

Molecular Structure Analysis

The molecular structure of chlorinated benzamides is characterized by X-ray diffraction methods, which reveal the spatial arrangement of atoms within the crystal lattice. For instance, the crystal structure of a related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was determined to adopt a monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations are also used to compare optimized geometric bond lengths and angles with experimental values .

Chemical Reactions Analysis

Chlorinated benzamides participate in various chemical reactions, including reductive chemistry, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which undergoes enzymatic reduction in hypoxic cells . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect their reduction potentials and subsequent chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzamides are influenced by their molecular structure. For example, the degree of pyramidality of the amide nitrogen atom can affect the reactivity of the compound . The electrochemical properties, such as reduction potentials, are crucial for understanding the reactivity under physiological conditions, as seen in the study of hypoxia-selective cytotoxins . Spectroscopic methods, including NMR, MS, and IR, are employed to characterize these compounds and elucidate their properties .

Wissenschaftliche Forschungsanwendungen

Conformational Behavior Analysis

A study focused on ortho-substituted arylamide oligomers, specifically investigating ortho-fluoro- and ortho-chloro-N-methylbenzamide derivatives. The research highlighted the -F substituent's ability to fine-tune the oligomer backbone's rigidity and revealed that ortho-Cl substituent does not significantly restrict backbone flexibility. This insight aids in understanding how different substituents impact the structural behavior of arylamide oligomers, potentially impacting the rational design of novel arylamide foldamers (Galan et al., 2009).

Crystal Engineering

Another study explored the molecular interactions in crystal engineering, specifically focusing on complexes involving 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine, along with 4-nitrobenzamide·4-iodobenzamide. The research illuminated the structural insulation in hydrogen bonding and halogen bonding domains in these crystal structures and indicated the less predictable cross-pairing interactions of less polarizable bromine and chlorine atoms (Saha, Nangia & Jaskólski, 2005).

Molecular Synthesis

In the realm of molecular synthesis, a novel and efficient synthesis pathway for (5)‐2,3‐dimethoxy‐N[(1‐ethyl‐2‐pyrrolidinyl)methyl]‐5‐iodobenzamide (epidepride) was developed, showcasing a new iodination method and highlighting the compound's potential as a Dopamine D2 Receptor (Joshua, Sharma & Abrams, 2008).

Selective Molecular Recognition

A study on benzimidazole cavitand revealed its ability to form very stable vase structures with enforced concave cavities through intermolecular hydrogen bonding. The research highlighted the cavitand's selective recognition toward 4-methylbenzamide over 4-methylanilide, emphasizing the potential applications in designing molecular recognition systems (Choi et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-N,2-dimethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-12(15-3)10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQWJRHUICABKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Cl)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596597 |

Source

|

| Record name | 4-Chloro-N,2-dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N,2-dimethoxy-N-methylbenzamide | |

CAS RN |

205320-02-1 |

Source

|

| Record name | 4-Chloro-N,2-dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)

![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)

![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)